6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine
Description
6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with a bromine atom at position 6 and a tert-butoxycarbonyl (Boc)-protected amine group at position 2. This compound is of significant interest in medicinal chemistry due to the pharmacological versatility of imidazo[4,5-b]pyridine derivatives, which are known for their roles as kinase inhibitors, antiviral agents, and intermediates in drug discovery . The Boc group enhances solubility and stability, making the compound a valuable synthetic intermediate for further functionalization under mild acidic conditions .
Properties
Molecular Formula |
C11H13BrN4O2 |
|---|---|
Molecular Weight |
313.15 g/mol |
IUPAC Name |
tert-butyl N-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H13BrN4O2/c1-11(2,3)18-10(17)16-9-14-7-4-6(12)5-13-8(7)15-9/h4-5H,1-3H3,(H2,13,14,15,16,17) |
InChI Key |
GBTABBMWTFEYLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(N1)C=C(C=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Imidazo[4,5-b]pyridine Skeleton
Method A: SNAr and Cyclization Route
Starting from 2-chloro-3-nitropyridine derivatives, primary amines are introduced via SNAr reactions in polar solvents such as water-isopropanol mixtures at elevated temperatures (~80°C). This step forms N-substituted pyridine-2-amines (intermediate 2).
The nitro group is then reduced to an amine using zinc in acidic conditions, producing diamine intermediates (3). This reduction is crucial for subsequent heteroannulation.
The diamine reacts with aldehydes under water-assisted conditions, leading to cyclization and aromatization, forming the imidazo[4,5-b]pyridine core. The reaction proceeds via imine formation, cyclization, and aromatization, often monitored by NMR and TLC.
2-chloro-3-nitropyridine + primary amine → N-substituted pyridine-2-amine → reduction → diamine → aldehyde + diamine → cyclization → imidazo[4,5-b]pyridine
Yields: Typically high (up to 87%), with reaction times ranging from 2 to 10 hours depending on conditions.
Bromination at the 6-Position
Method B: Electrophilic Bromination
Bromination is achieved using N-bromosuccinimide (NBS) in solvents like acetonitrile or DMF, often under reflux or room temperature, depending on the substrate's reactivity.
The reaction selectively introduces bromine at the 6-position of the imidazo[4,5-b]pyridine ring due to its electrophilic nature and the directing effects of existing substituents.
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NBS | Acetonitrile | Reflux | 4-6 hours | Up to 85% |
Note: The presence of electron-donating or withdrawing groups influences regioselectivity.
Boc Protection of the Amine
The amino group at the 2-position is protected with Boc anhydride (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
Typical procedure involves dissolving the amine in anhydrous dichloromethane or tetrahydrofuran, adding Boc2O, and stirring at room temperature for 12-24 hours.
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Boc2O | Dichloromethane | Room temperature | 12-24 hours | >90% |
Proposed Synthetic Route for 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine
Stepwise Summary:
Preparation of 2-chloro-3-nitropyridine (commercially available or synthesized via chlorination of pyridine derivatives).
SNAr reaction with primary amine (e.g., methylamine or other suitable amines) in water-isopropanol at 80°C to form N-substituted pyridine-2-amine.
Reduction of nitro group using zinc in acidic medium to generate the diamine.
Condensation with aldehyde (e.g., formaldehyde or substituted aldehydes) under water-assisted conditions to induce cyclization, forming the imidazo[4,5-b]pyridine core.
Bromination at the 6-position using N-bromosuccinimide in acetonitrile under reflux.
Protection of the amino group with Boc2O in dichloromethane, triethylamine, at room temperature.
Data Table: Summary of Key Reaction Conditions and Yields
Notes on Green Chemistry and Optimization
The water-assisted SNAr and cyclization steps exemplify environmentally friendly practices, reducing the need for hazardous solvents.
Metal-free reduction using zinc minimizes metal waste.
Bromination with NBS is selective, avoiding over-bromination or degradation.
Boc protection is straightforward and high-yielding, compatible with subsequent reactions.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products
Substitution: The major products are the substituted imidazo[4,5-b]pyridines.
Deprotection: The major product is the free amine derivative of the imidazo[4,5-b]pyridine.
Scientific Research Applications
6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studies exploring its antimicrobial and antiproliferative activities.
Chemical Biology: It serves as a building block for the synthesis of bioactive molecules that can modulate biological pathways.
Mechanism of Action
The mechanism of action of 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets. The compound can act as an antagonist or inhibitor of certain biological receptors, such as angiotensin II and thromboxane A2 receptors . These interactions can modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Imidazo[4,5-b]pyridine Derivatives
Key Observations:
Substituent Position : The placement of bromine at position 6 (as in the target compound) vs. position 5 (e.g., 5-Bromo-1H-imidazo[4,5-b]pyridine) alters electronic properties and steric interactions, impacting binding affinity in biological systems .
Protecting Groups : The Boc group in the target compound improves stability and enables selective deprotection for downstream modifications, unlike the unprotected amine in 3H-Imidazo[4,5-b]pyridin-2-amine .
Functionalization Potential: The propargyl and furan groups in 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine allow click chemistry applications, whereas the target compound’s Boc group facilitates peptide coupling .
Crystallographic and Stability Insights
- The planar structure of the imidazo[4,5-b]pyridine core facilitates π-stacking interactions, as seen in 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, which forms hydrogen-bonded dimers .
- Stability under catalytic conditions (e.g., methylation with methyl iodide) highlights the reactivity of the N3 position, a feature exploitable in derivatizing the target compound .
Biological Activity
6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine is a member of the imidazo[4,5-b]pyridine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a bromine atom and a tert-butoxycarbonyl (Boc) protecting group, enhancing its stability and versatility in organic synthesis.
The molecular formula of this compound is C11H13BrN4O2, with a molecular weight of 313.15 g/mol. The compound's structure includes an imidazo[4,5-b]pyridine core, which is pivotal for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H13BrN4O2 |
| Molecular Weight | 313.15 g/mol |
| IUPAC Name | tert-butyl N-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)carbamate |
| InChI Key | GBTABBMWTFEYLG-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties . In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi. For instance, derivatives of this compound showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
Anticancer Activity
The compound has also been evaluated for its anticancer potential . Studies have reported that certain derivatives exhibit notable cytotoxicity against breast cancer cell lines, including MCF-7 and BT-474. The mechanism of action appears to involve the modulation of specific molecular targets associated with cancer proliferation pathways .
This compound acts primarily as an inhibitor or antagonist of various biological receptors. Notably, it has been identified as a dual inhibitor of FLT3 and aurora kinases, which are crucial in the treatment of acute myeloid leukemia . Additionally, it functions as a blocker of the angiotensin II type I receptor, contributing to its potential therapeutic applications in cardiovascular diseases .
Case Studies
- Antimicrobial Studies : A study conducted on various derivatives of imidazo[4,5-b]pyridine highlighted that specific modifications to the structure significantly enhanced antimicrobial efficacy. For example, compounds with additional substituents showed improved activity against resistant strains .
- Anticancer Research : In another study focusing on anticancer properties, compounds derived from this compound were tested against multiple cancer cell lines. Results indicated that certain derivatives effectively induced apoptosis in cancer cells while sparing normal cells .
Q & A
Basic: What are the standard synthetic routes for 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine?
Methodological Answer:
The synthesis typically involves cyclization of 5-bromopyridine-2,3-diamine with a Boc-protecting reagent (e.g., di-tert-butyl dicarbonate) under phase-transfer catalysis (PTC) conditions. Key steps include:
Cyclization : Reacting the diamine with an aldehyde (e.g., benzaldehyde) in ethanol under reflux to form the imidazo[4,5-b]pyridine core.
Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group at the amine position using Boc₂O in the presence of a base (e.g., K₂CO₃) and a catalyst like tetrabutylammonium bromide (TBAB) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product.
Advanced: How can reaction conditions be optimized to improve synthetic yields?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : Testing alternative PTC agents (e.g., PEG-400 vs. TBAB) to enhance reaction rates.
- Solvent Effects : Comparing polar aprotic solvents (DMF, DMSO) with ethanol to stabilize intermediates.
- Temperature Gradients : Using microwave-assisted synthesis (e.g., 100°C for 30 minutes) to reduce side reactions .
- Kinetic Studies : Monitoring reaction progress via TLC or HPLC to identify bottlenecks (e.g., slow cyclization steps).
Basic: What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Key signals include:
- Boc group: δ 1.4 ppm (singlet, 9H for tert-butyl).
- Imidazo[4,5-b]pyridine protons: δ 8.2–8.5 ppm (aromatic H).
- HRMS : Exact mass calculation for C₁₁H₁₄BrN₃O₂ (M+H⁺: 316.03 g/mol).
- XRD : Single-crystal X-ray diffraction to confirm planarity and bond angles (e.g., r.m.s. deviation < 0.02 Å) .
Advanced: How to resolve discrepancies between theoretical and experimental NMR data?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Assign ambiguous signals by correlating 1H-1H couplings and 1H-13C connectivities.
- DFT Calculations : Compare experimental shifts with computed values (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) .
- Crystallographic Cross-Validation : Overlay XRD-derived bond lengths with NMR-derived spatial arrangements .
Basic: What biological targets are associated with this compound?
Methodological Answer:
The compound’s imidazo[4,5-b]pyridine scaffold shows affinity for:
- Kinases : Inhibits AKT1 (IC₅₀ < 100 nM) by binding to the unphosphorylated kinase domain, blocking ATP binding .
- Enzymes : Potential interaction with phosphoinositide 3-kinase (PI3K) via halogen bonding with active-site residues .
Advanced: How to design derivatives for improved kinase selectivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify substituents at positions 2 (amine) and 6 (bromine):
- Replace bromine with electron-withdrawing groups (e.g., CF₃) to enhance binding to hydrophobic pockets.
- Introduce methyl or ethyl groups at position 3 to reduce off-target effects.
- Cocrystal Analysis : Use PDB structures (e.g., 2.25 Å resolution for AKT1) to guide substitutions .
Advanced: What computational methods predict binding modes and affinity?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions (e.g., hydrogen bonds with AKT1 residues Glu228 and Lys179) .
- Molecular Dynamics (MD) : GROMACS simulations (10 ns) to assess stability of binding poses in solvated systems.
- Free Energy Calculations : MM-PBSA/GBSA to estimate ΔG of binding .
Advanced: How to analyze contradictions in reported reaction mechanisms?
Methodological Answer:
- Isotopic Labeling : Use ¹⁵N-labeled amines to track cyclization pathways via NMR.
- Kinetic Profiling : Stopped-flow techniques to measure intermediate lifetimes.
- Competitive Experiments : Compare yields under varying conditions (e.g., with/without TBAB) to identify rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
